4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-phenylpyridazin-3-ol
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Overview
Description
4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-phenylpyridazin-3-ol is a complex organic compound that features a unique combination of a benzodioxole ring, a chlorinated aromatic ring, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-phenylpyridazin-3-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole ring through the cyclization of catechol with dichloromethane under basic conditions. This intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group. The final step involves the condensation of this intermediate with a phenylpyridazinone derivative under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-phenylpyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced forms of the original compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-phenylpyridazin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-phenylpyridazin-3-ol is not fully understood, but it is believed to interact with specific molecular targets in cells. This interaction may involve binding to enzymes or receptors, leading to modulation of cellular pathways and biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-phenylpyridazin-3(2H)-one: A closely related compound with a similar structure but different functional groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a benzodioxole ring and heteroaryl groups, studied for their anticancer properties.
Uniqueness
4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-phenylpyridazin-3-ol is unique due to its combination of a benzodioxole ring, a chlorinated aromatic ring, and a pyridazinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
5-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-phenyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-14-7-11(8-16-17(14)24-10-23-16)6-13-9-15(20-21-18(13)22)12-4-2-1-3-5-12/h1-5,7-9H,6,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZBPQVODJVLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CC3=CC(=NNC3=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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